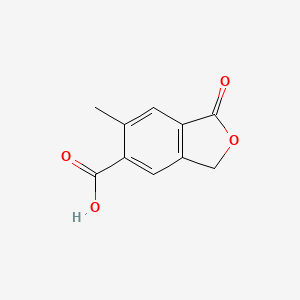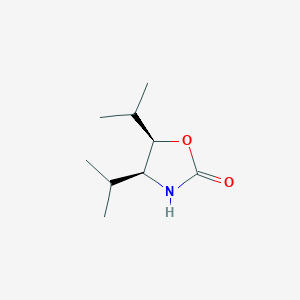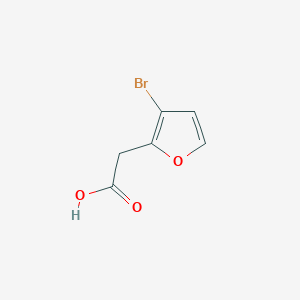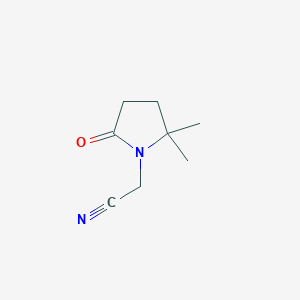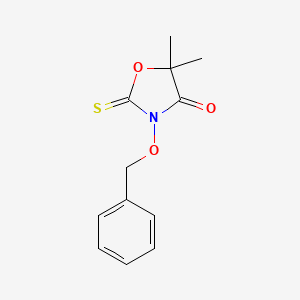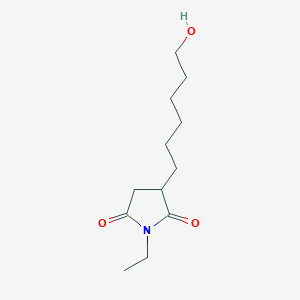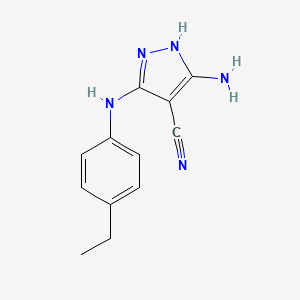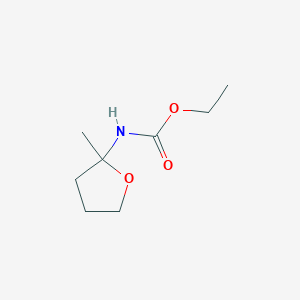
Ethyl (2-methyloxolan-2-yl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, pharmaceuticals, and industrial applications. This compound is particularly interesting due to its unique structure, which includes a tetrahydrofuran ring substituted with a methyl group and an ethyl carbamate moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2-methyltetrahydrofuran-2-yl)carbamate typically involves the reaction of 2-methyltetrahydrofuran with ethyl isocyanate. The reaction is usually carried out under mild conditions, often in the presence of a catalyst to enhance the reaction rate and yield. Common catalysts include tertiary amines or metal complexes. The reaction can be represented as follows:
2-Methyltetrahydrofuran+Ethyl isocyanate→Ethyl (2-methyltetrahydrofuran-2-yl)carbamate
Industrial Production Methods
In industrial settings, the production of ethyl (2-methyltetrahydrofuran-2-yl)carbamate may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbamate group into an amine.
Substitution: Nucleophilic substitution reactions can replace the ethyl group with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines.
Applications De Recherche Scientifique
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein modification.
Medicine: Research into its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism by which ethyl (2-methyltetrahydrofuran-2-yl)carbamate exerts its effects involves the interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often mediated through the formation of a stable carbamate-enzyme complex, which prevents the enzyme from catalyzing its normal substrate.
Comparaison Avec Des Composés Similaires
Ethyl (2-methyltetrahydrofuran-2-yl)carbamate can be compared with other carbamates such as methyl carbamate and phenyl carbamate. While all these compounds share the carbamate functional group, their unique substituents confer different chemical and physical properties. For instance:
Methyl carbamate: Simpler structure, often used as a starting material in organic synthesis.
Phenyl carbamate: Contains an aromatic ring, which can enhance its stability and reactivity in certain reactions.
The uniqueness of ethyl (2-methyltetrahydrofuran-2-yl)carbamate lies in its tetrahydrofuran ring, which imparts specific steric and electronic effects, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
61807-48-5 |
|---|---|
Formule moléculaire |
C8H15NO3 |
Poids moléculaire |
173.21 g/mol |
Nom IUPAC |
ethyl N-(2-methyloxolan-2-yl)carbamate |
InChI |
InChI=1S/C8H15NO3/c1-3-11-7(10)9-8(2)5-4-6-12-8/h3-6H2,1-2H3,(H,9,10) |
Clé InChI |
GZSWUYDDIZOTRZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)NC1(CCCO1)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


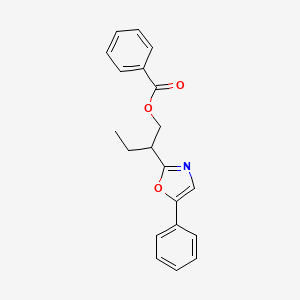
![3-Methyloctahydro-1H-5,8-methanopyrrolo[1,2-a]azepine](/img/structure/B12878014.png)
![4-(Dibenzo[b,d]furan-3-yl)butanoic acid](/img/structure/B12878017.png)


